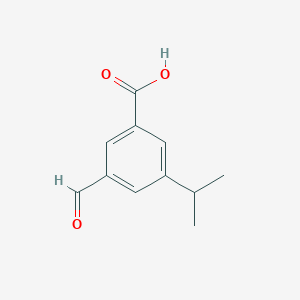

3-Formyl-5-isopropylbenzoic acid

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-formyl-5-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C11H12O3/c1-7(2)9-3-8(6-12)4-10(5-9)11(13)14/h3-7H,1-2H3,(H,13,14) |

InChI Key |

NEJARMQYBYJDGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Manganese Dioxide-Mediated Oxidation

This method involves the oxidation of 5-bromo-3-(hydroxymethyl)benzoic acid (I) to 5-bromo-3-formylbenzoic acid (II) using manganese dioxide (MnO₂) under controlled conditions.

Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Solvent | Toluene, Xylene, or THF |

| Temperature | 80–150°C |

| MnO₂ Molar Ratio | 4–8 equivalents |

| Reaction Time | 0.5–10 hours |

Mechanism : MnO₂ selectively oxidizes the hydroxymethyl (-CH₂OH) group to a formyl (-CHO) group without affecting the bromine substituent.

Advantages:

-

High regioselectivity.

-

Scalable for industrial production.

Limitations:

-

Requires stoichiometric MnO₂, generating inorganic waste.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Synthesis of 5-(3-Cyanophenyl)-3-Formylbenzoic Acid

The bromine atom in 5-bromo-3-formylbenzoic acid (II) is replaced via Suzuki-Miyaura coupling with 3-cyanophenylboronic acid (III) to yield 5-(3-cyanophenyl)-3-formylbenzoic acid (IV).

Reaction Conditions:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | Na₂CO₃ or K₂CO₃ |

| Solvent | DME/H₂O or THF/H₂O |

| Temperature | 80–100°C |

Key Observations:

-

The formyl group remains intact under coupling conditions.

-

Requires inert atmosphere (N₂/Ar) to prevent palladium deactivation.

Friedel-Crafts Acylation of Isopropylbenzene

Direct Formylation Strategy

A less common but efficient route involves Friedel-Crafts acylation of isopropylbenzene with formyl chloride (HCOCl) in the presence of AlCl₃.

Reaction Scheme:

Conditions :

-

Solvent: Dichloromethane (DCM).

-

Temperature: 0–25°C.

-

Stoichiometry: 1.2 equivalents HCOCl.

Challenges:

-

Competing para-substitution requires careful steric control.

-

Acid-sensitive functional groups may degrade.

Hydrolysis of Methyl 3-Formyl-5-Isopropylbenzoate

Ester-to-Acid Conversion

Methyl 3-formyl-5-isopropylbenzoate (V) undergoes base-catalyzed hydrolysis to yield the target acid.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Base | NaOH or LiOH |

| Solvent | MeOH/H₂O or THF/H₂O |

| Temperature | 60–80°C |

Industrial Application:

-

Preferred for large-scale synthesis due to mild conditions and high purity.

Biocatalytic Approaches

Enzymatic Oxidation

Emerging methods employ flavin-dependent decarboxylases to oxidize 3-(hydroxymethyl)-5-isopropylbenzoic acid.

Key Features:

-

Enzyme: Prenylated-flavin mononucleotide (FMN) decarboxylase.

-

Solvent: Aqueous buffer (pH 7.0–7.5).

-

Temperature: 25–37°C.

Advantages:

-

Eco-friendly, minimal waste.

-

High enantioselectivity for chiral derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| MnO₂ Oxidation | 85–92 | High | Moderate |

| Suzuki Cross-Coupling | 70–78 | Medium | High |

| Friedel-Crafts | 65–70 | Low | Low |

| Ester Hydrolysis | 90–95 | High | High |

| Biocatalytic | 50–60 | Experimental | Very High |

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-5-isopropylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: 3-Carboxy-5-isopropyl-benzoic acid.

Reduction: 3-Hydroxymethyl-5-isopropyl-benzoic acid.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

3-Formyl-5-isopropylbenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the production of:

- Pharmaceuticals : The compound's unique structure allows it to act as a building block for various therapeutic agents.

- Agrochemicals : It is involved in the development of pesticides and herbicides.

- Dyes : The compound's reactivity makes it suitable for synthesizing colorants.

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity : Its structure allows it to interact with free radicals, potentially reducing oxidative stress.

Medicinal Chemistry

The compound has been explored for its potential use in drug development. Notably, it has been investigated as a lead compound in the design of new therapeutic agents targeting specific biological pathways. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in diseases such as malaria, highlighting its potential as an antimalarial agent .

Case Studies

- Antimalarial Research : A study focused on developing potent inhibitors for the PfCLK3 kinase revealed that derivatives of this compound exhibited significant activity against Plasmodium falciparum, suggesting its potential as a novel antimalarial drug candidate .

- Antimicrobial Studies : Research examining the antimicrobial properties of this compound indicated promising results against various bacterial strains, warranting further investigation into its pharmacological applications .

Mechanism of Action

The mechanism of action of 3-Formyl-5-isopropylbenzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in various nucleophilic addition reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Amino-3-formylbenzoic Acid (CAS 27867-47-6)

- Molecular Formula: C₈H₇NO₃ (MW: 165.15 g/mol) .

- Key Differences: The amino group at the 2-position and formyl group at the 3-position create distinct electronic effects. This compound is explored in pharmaceutical research but lacks the bulky isopropyl group, affecting steric interactions in synthetic applications .

3-Fluoro-5-isopropylbenzoic Acid (CAS 942508-01-2)

- Molecular Formula : C₁₀H₁₁FO₂ (MW: 182.19 g/mol) .

- Key Differences : Substitution of the formyl group with fluorine at the 3-position introduces strong electron-withdrawing effects, increasing acidity (pKa likely lower than the formyl analog). The absence of a formyl group reduces reactivity in condensation reactions but improves stability. Applications include agrochemical intermediates .

Halogenated and Alkylated Derivatives

3-Acetyl-2-fluoro-5-isopropylbenzoic Acid

- Molecular Formula : C₁₂H₁₃FO₃ (estimated MW: ~224 g/mol) .

- Key Differences : The acetyl group at the 3-position and fluorine at the 2-position add steric bulk and electronic modulation. The acetyl group increases LogP compared to the formyl analog, enhancing lipid solubility. This derivative is used in specialty chemical synthesis .

3-Bromo-2-isopropoxy-5-isopropylbenzoic Acid (CAS 2404733-75-9)

- Key Differences : Bromine at the 3-position and isopropoxy at the 2-position introduce significant steric hindrance and electrophilic character. Bromine’s leaving-group ability makes this compound reactive in nucleophilic substitutions, unlike the formyl analog. Applications include intermediates for cross-coupling reactions .

Triiodobenzoic Acid Derivatives

Examples from (e.g., 3-(acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid) highlight iodine-rich analogs (MW > 500 g/mol) used in medical imaging. These compounds exhibit high density and radiopacity, unlike 3-formyl-5-isopropylbenzoic acid, which lacks iodine and is smaller, limiting its utility in contrast agents .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What validation steps ensure the reliability of novel synthetic methodologies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.